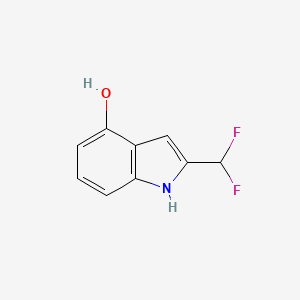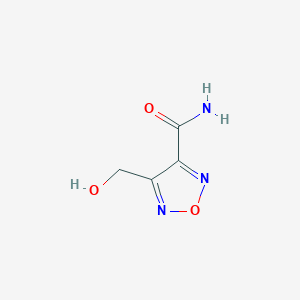![molecular formula C10H7N3OS B13115491 1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one CAS No. 65873-44-1](/img/structure/B13115491.png)
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety. The presence of a sulfanylidene group adds to its chemical diversity and potential reactivity. Compounds of this nature are often explored for their potential biological activities and applications in various fields of science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one typically involves the reaction of indole derivatives with triazine precursors under specific conditions. One common method involves the cyclization of 3-(3-butenylthio)indoles with triazine derivatives in the presence of bromine or iodine . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or triazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted triazinoindoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigation of its potential as an anticancer or antimicrobial agent.
Industry: Possible applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The sulfanylidene group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the specific molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazino[4,3-a]quinoxalines: These compounds share a similar triazine ring structure but are fused with a quinoxaline moiety instead of an indole.
1,2,4-Triazino[5,4-a]isoquinolines: These derivatives have a triazine ring fused with an isoquinoline structure.
1,2,4-Triazino[4,3-a]benzimidazoles: These compounds feature a triazine ring fused with a benzimidazole moiety and have been studied for their antitumor activity.
Uniqueness
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one is unique due to the presence of the sulfanylidene group and the specific fusion of the triazine ring with an indole moiety
Propriétés
Numéro CAS |
65873-44-1 |
|---|---|
Formule moléculaire |
C10H7N3OS |
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
1-sulfanylidene-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4-one |
InChI |
InChI=1S/C10H7N3OS/c14-10-12-11-9(15)8-5-6-3-1-2-4-7(6)13(8)10/h1-5H,(H,11,15)(H,12,14) |
Clé InChI |
FJUZKIRLQPOTGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3N2C(=O)NNC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)

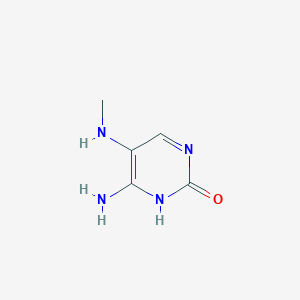
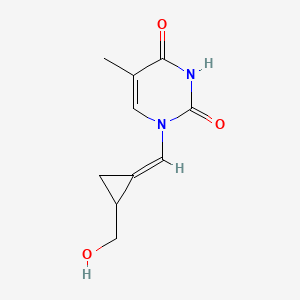
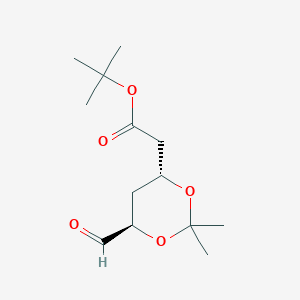
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)

![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)
